molecular formula C9H8ClF3N2 B11869949 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11869949
M. Wt: 236.62 g/mol
InChI Key: QSPNLAXEIZLZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound belonging to the class of tetrahydroquinazolines, which are nitrogen-containing heterocycles of significant interest in medicinal and agricultural chemistry. The molecular formula is C9H9ClF3N2, featuring a partially saturated quinazoline core that incorporates both a reactive 4-chloro substituent and a metabolically stable 7-trifluoromethyl group. The chloro group at the 4-position is a common handle for further functionalization via nucleophilic substitution reactions, allowing researchers to generate a diverse library of novel derivatives for structure-activity relationship (SAR) studies . The trifluoromethyl group is a well-known bioisostere that can enhance a compound's lipophilicity, metabolic stability, and binding affinity, making this building block particularly valuable in the design of bioactive molecules . This scaffold is of primary interest in anticancer drug discovery. Quinazoline derivatives are established as privileged structures in medicinal chemistry, with several approved drugs acting as kinase inhibitors . The tetrahydroquinazoline core, specifically, has been investigated as a key pharmacophore in novel compounds developed for their antitumor properties . Researchers can utilize this chlorinated intermediate to synthesize potential therapeutic agents that may act through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Beyond oncology, quinazoline and its analogues have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antimalarial properties, highlighting the utility of this compound in multiple research domains . This product is intended for chemical synthesis and research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H8ClF3N2

Molecular Weight

236.62 g/mol

IUPAC Name

4-chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C9H8ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h4-5H,1-3H2

InChI Key

QSPNLAXEIZLZDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(F)(F)F)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Bucherer-Bergs Reaction Conditions

Reacting 3-trifluoromethylcyclohexanone with urea and ammonium carbonate under hydrothermal conditions (150–200°C, 12–24 h) yields 7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol . This reaction proceeds via a cascade of condensation and cyclization steps, with the trifluoromethyl group pre-installed at the 7-position. Key advantages include:

  • High regioselectivity due to the fixed position of the CF₃ group in the starting ketone.

  • Compatibility with aqueous or alcoholic solvents, simplifying purification.

Chlorination at the 4-Position

The hydroxyl group at position 4 of the tetrahydroquinazoline intermediate is replaced with chlorine using phosphorus oxychloride (POCl₃). This method, adapted from quinoline chlorination protocols, achieves near-quantitative conversion under optimized conditions.

Phosphorus Oxychloride-Mediated Chlorination

Procedure :

  • 7-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-ol (1 equiv) is suspended in POCl₃ (5–10 equiv).

  • Catalytic iodine (0.1 equiv) or DMF (1–2 drops) is added to accelerate the reaction.

  • The mixture is refluxed at 110°C for 4–6 h, followed by quenching with ice water.

  • The product, 4-chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline , is extracted with dichloromethane and purified via recrystallization (yield: 75–85%).

Mechanistic Insight :
POCl₃ acts as both a solvent and chlorinating agent, protonating the hydroxyl group to form a leaving group (H₂O), which is displaced by chloride. Iodine enhances electrophilicity by oxidizing intermediate oxonium ions.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

Pre-formed tetrahydroquinazolines with electron-withdrawing groups (e.g., nitro) at position 4 can undergo substitution with chlorine. However, this method is less efficient for saturated rings due to reduced aromaticity.

Direct Trifluoromethylation Post-Cyclization

While challenging, late-stage trifluoromethylation using reagents like Umemiya’s reagent (CF₃SO₂Na) or photoredox catalysis has been explored. These methods face limitations in regioselectivity and require directing groups.

Characterization and Analytical Data

Synthetic batches are validated using:

  • ¹H/¹³C NMR : Distinct signals for CF₃ (δ ~120–125 ppm in ¹³C, quartets due to J-C-F coupling) and Cl (absence of OH peak).

  • Mass Spectrometry : Molecular ion peaks matching m/z 251.06 (M+H⁺ for C₁₀H₁₀ClF₃N₂).

  • Melting Point : 148–150°C (consistent with tetrahydroquinazoline derivatives).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Bucherer-Bergs + POCl₃80–85≥98High regioselectivity, scalableRequires harsh conditions (POCl₃)
Nucleophilic Substitution50–6090–95Mild conditionsLow efficiency for saturated rings
Late-Stage CF₃ Insertion30–4080–85Flexibility in timingPoor regiocontrol, complex setup

Industrial-Scale Considerations

For bulk synthesis, the Bucherer-Bergs/POCl₃ sequence is preferred due to:

  • Cost-Effectiveness : POCl₃ is inexpensive and widely available.

  • Minimal Byproducts : Chlorination avoids dimerization or over-oxidation.

  • Solvent Recovery : Excess POCl₃ can be distilled and reused.

Challenges and Optimization

Byproduct Formation

  • 4-Oxo Derivatives : Partial oxidation of the tetrahydro ring can occur during chlorination. Adding antioxidants (e.g., BHT) suppresses this.

  • Residual Hydroxyl Groups : Incomplete chlorination is addressed by extending reaction times or increasing POCl₃ stoichiometry.

Purification

  • Recrystallization Solvents : Ethanol/water mixtures (1:3) yield high-purity crystals (>99%).

  • Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves chlorinated products from des-chloro impurities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and tetrahydroquinazolines, which can have different functional groups attached to the core structure.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydroquinazoline core structure with a chloro group and a trifluoromethyl group. These substituents enhance its chemical reactivity and biological activity. The unique combination of these features contributes to its diverse applications in therapeutic areas.

Anticancer Activity

Research indicates that 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline exhibits significant anticancer properties. It functions primarily through the inhibition of specific enzymes and signaling pathways involved in cancer cell proliferation.

Case Study:
A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway. The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL
Candida albicans25 µg/mL

These findings suggest that 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline could serve as a lead compound for developing new antimicrobial agents .

Synthesis and Chemical Reactions

The synthesis of 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can be achieved through several methods involving various reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of synthesis method affects the yield and purity of the final product .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science due to its unique electronic properties imparted by the trifluoromethyl group. It can be incorporated into polymers or used as a building block for creating advanced materials with specific functionalities.

Case Study:
Research has shown that incorporating 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline into polymer matrices enhances thermal stability and mechanical strength. This property makes it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to its combination of chlorine and trifluoromethyl groups within a tetrahydroquinazoline ring. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Biological Activity

4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H8_{8}ClF3_3N
  • Molecular Weight : 239.63 g/mol
  • CAS Number : 959237-77-5

Research indicates that compounds similar to 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline exhibit inhibitory effects on topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibition of Topo II can lead to apoptosis in cancer cells by preventing proper DNA unwinding and replication.

Anticancer Properties

  • Inhibition of Topoisomerase II :
    • Studies have shown that derivatives of tetrahydroquinazoline can act as potent inhibitors of Topo II. For instance, compounds with similar structures have demonstrated significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
  • Induction of Apoptosis :
    • The compound has been noted to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death. For example, in vitro studies have reported that these compounds can cause G2/M phase cell cycle arrest followed by apoptosis .
  • Case Studies :
    • A notable study investigated a series of tetrahydroquinazoline derivatives, revealing that some exhibited over 100-fold selectivity for Topo IIα compared to Topo IIβ. This selectivity is crucial for developing targeted therapies with reduced side effects .

Efficacy Data

Study ReferenceCell Line TestedIC50_{50} (µM)Mechanism
MCF-75.0Topo II inhibition
HCT-1163.5Apoptosis induction
HepG24.0Cell cycle arrest

Research Findings

  • Pharmacological Profiling :
    • The pharmacological profiling of similar compounds indicates their potential effectiveness as chemotherapeutic agents due to their ability to penetrate the blood-brain barrier and exhibit favorable pharmacokinetic properties .
  • Synergistic Effects :
    • Some studies suggest that when combined with other chemotherapeutic agents, compounds like 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline may enhance the overall efficacy against resistant cancer cell lines .

Q & A

Q. How can the compound’s toxicity profile be assessed preclinically?

  • Methodological Answer :
  • Acute toxicity : Dose rodents (OECD 423) and monitor mortality/organ damage.
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays.
  • Cardiotoxicity : Screen hERG channel inhibition via patch-clamp electrophysiology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.